molecular formula C25H23N3O3S2 B2375038 N-(3-acetylphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252853-43-2

N-(3-acetylphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2375038
M. Wt: 477.6
InChI Key: BEVNVBITESTPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H23N3O3S2 and its molecular weight is 477.6. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitor Potential

A study highlighted the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, exploring their potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. The research found that these compounds, especially the classical analogue, exhibit potent inhibitory activities against human TS and DHFR, suggesting their potential in cancer therapy due to their dual inhibitory actions (Gangjee et al., 2008).

Structural and Vibrational Analysis

Another study focused on the vibrational spectroscopic signatures of the compound, using Raman and Fourier-transform infrared spectroscopy. Through density functional theory, the research provided insights into the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers of the compound. This detailed analysis aids in understanding the stereo-electronic interactions leading to stability, which is crucial for further medicinal chemistry applications (Jenepha Mary, Pradhan, & James, 2022).

Crystal Structure Determination

Research on heterocyclic derivatives of guanidine emphasized the importance of crystal structure determination for understanding the molecular configuration and potential applications of such compounds. This research underlines the structural aspects, which are pivotal for the synthesis and application of similar compounds in scientific research (Banfield, Fallon, & Gatehouse, 1987).

Antiviral Properties

A notable study provided quantum chemical insights into a similar antiviral molecule, emphasizing its potential against SARS-CoV-2. Through comprehensive computational analysis, including molecular docking, the research suggests the compound's binding affinity towards SARS-CoV-2 protease, indicating its potential as a novel antiviral agent (Mary et al., 2020).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-15-7-8-18(11-16(15)2)13-28-24(31)23-21(9-10-32-23)27-25(28)33-14-22(30)26-20-6-4-5-19(12-20)17(3)29/h4-12H,13-14H2,1-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVNVBITESTPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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